4-Cyclobutoxy-5-fluoropyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclobutoxy-5-fluoropyrimidine is a fluorinated pyrimidine derivative. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine. Fluorinated pyrimidines have gained significant attention due to their applications in medicinal chemistry, particularly in cancer treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclobutoxy-5-fluoropyrimidine typically involves the reaction of 4-cyclobutoxy-2,6-dichloropyrimidine with potassium fluoride in the presence of a suitable solvent. The reaction is carried out under reflux conditions to facilitate the substitution of chlorine atoms with fluorine .
Industrial Production Methods: Industrial production methods for fluorinated pyrimidines often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions: 4-Cyclobutoxy-5-fluoropyrimidine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the fluorine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium alkoxides and phenoxides, typically under reflux conditions.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Major Products:
Substitution Products: Depending on the nucleophile, products can include various alkoxy or aryloxy derivatives.
Oxidation Products: Oxidation can yield pyrimidine oxides.
Scientific Research Applications
4-Cyclobutoxy-5-fluoropyrimidine has several applications in scientific research:
Medicinal Chemistry: It is used in the development of anticancer agents due to its ability to inhibit thymidylate synthase, an enzyme crucial for DNA synthesis.
Biological Studies: The compound is used to study the effects of fluorinated pyrimidines on nucleic acid structure and function.
Industrial Applications: It is used in the synthesis of various agrochemicals and pharmaceuticals.
Mechanism of Action
The primary mechanism of action of 4-Cyclobutoxy-5-fluoropyrimidine involves the inhibition of thymidylate synthase. This enzyme is essential for the synthesis of thymidine, a nucleotide required for DNA replication. By inhibiting this enzyme, the compound disrupts DNA synthesis, leading to cell death . Additionally, it can be incorporated into RNA, further disrupting cellular functions .
Comparison with Similar Compounds
5-Fluorouracil: A widely used anticancer agent that also inhibits thymidylate synthase.
2,4-Dichloro-5-fluoropyrimidine: Another fluorinated pyrimidine used in various chemical syntheses.
Uniqueness: 4-Cyclobutoxy-5-fluoropyrimidine is unique due to its cyclobutoxy group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its ability to interact with specific molecular targets, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C8H9FN2O |
---|---|
Molecular Weight |
168.17 g/mol |
IUPAC Name |
4-cyclobutyloxy-5-fluoropyrimidine |
InChI |
InChI=1S/C8H9FN2O/c9-7-4-10-5-11-8(7)12-6-2-1-3-6/h4-6H,1-3H2 |
InChI Key |
SSTVRSVDVHELRN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)OC2=NC=NC=C2F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.